molecular formula C19H19Cl2N5O3 B14106521 3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14106521
M. Wt: 436.3 g/mol
InChI Key: AFRMDWFPMJLGAH-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a hydroxypropyl chain, and an imidazo[2,1-f]purine core, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its imidazo[2,1-f]purine core is particularly noteworthy for its potential interactions with biological targets.

Properties

Molecular Formula

C19H19Cl2N5O3

Molecular Weight

436.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H19Cl2N5O3/c1-11-9-25-15-16(22-18(25)24(11)6-3-7-27)23(2)19(29)26(17(15)28)10-12-4-5-13(20)14(21)8-12/h4-5,8-9,27H,3,6-7,10H2,1-2H3

InChI Key

AFRMDWFPMJLGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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